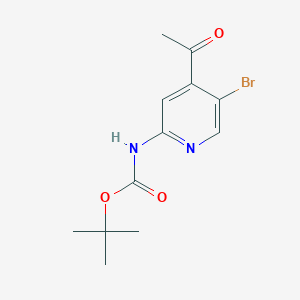
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is a chemical compound with the molecular formula C12H15BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound The tert-butyl group in its structure provides steric hindrance, which can influence the compound’s reactivity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate typically involves multiple steps. One common method starts with the bromination of pyridine derivatives. The brominated pyridine is then subjected to acetylation to introduce the acetyl group. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide)
Major Products
Substitution: Products include various substituted pyridines.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Hydrolysis: Products include amines and carbon dioxide
Applications De Recherche Scientifique
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mécanisme D'action
The mechanism of action of tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific application and target organism. In antifungal applications, it may inhibit ergosterol synthesis, a crucial component of fungal cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (5-bromopyridin-2-yl)carbamate
- Tert-butyl (4-bromopyridin-2-yl)carbamate
Uniqueness
Tert-butyl 4-acetyl-5-bromopyridin-2-ylcarbamate is unique due to the presence of both the acetyl and bromine groups, which provide distinct reactivity patterns compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H15BrN2O3 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
tert-butyl N-(4-acetyl-5-bromopyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(14-6-9(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |
Clé InChI |
NYFTUKMIBSZSHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















